4-Bromo-2,5-dimethoxymandelic Acid

Description

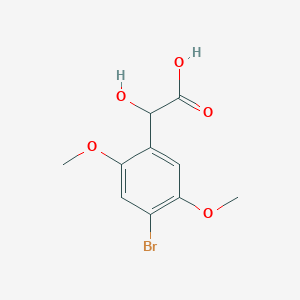

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO5 |

|---|---|

Molecular Weight |

291.09 g/mol |

IUPAC Name |

2-(4-bromo-2,5-dimethoxyphenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C10H11BrO5/c1-15-7-4-6(11)8(16-2)3-5(7)9(12)10(13)14/h3-4,9,12H,1-2H3,(H,13,14) |

InChI Key |

MNPRIVSOYJQSGL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(C(=O)O)O)OC)Br |

Origin of Product |

United States |

Synthetic Methodologies and Enantioselective Routes to 4 Bromo 2,5 Dimethoxymandelic Acid

Precursor Synthesis and Aromatic Functionalization Strategies

The journey towards 4-bromo-2,5-dimethoxymandelic acid commences with the synthesis and functionalization of appropriately substituted benzene (B151609) rings. This foundational stage is critical for establishing the correct substitution pattern on the aromatic core.

Bromination of Dimethoxybenzene Precursors

The regioselective introduction of a bromine atom onto a dimethoxybenzene framework is a key initial step. The starting material is typically 1,4-dimethoxybenzene, which is activated towards electrophilic aromatic substitution by the two methoxy (B1213986) groups. Various methods have been employed for this bromination, each with its own set of reagents and conditions.

One common approach involves the direct bromination of 2,5-dimethoxybenzaldehyde using bromine in glacial acetic acid. chemicalbook.comdesigner-drug.commdma.ch This method can produce a mixture of isomers, with 4-bromo-2,5-dimethoxybenzaldehyde (B105343) being the major product. mdma.ch Alternative brominating systems for 1,4-dimethoxybenzene include the use of hydrogen peroxide with ammonium bromide or Oxone® with sodium bromide. evitachem.comsciencemadness.org Another method utilizes potassium tribromide in an aqueous solution, which can offer selectivity in the bromination of 1,4-dimethoxybenzene. google.com The choice of brominating agent and reaction conditions can be fine-tuned to control the regioselectivity and yield of the desired 2-bromo-1,4-dimethoxybenzene. nih.gov

| Starting Material | Brominating Agent/Conditions | Product | Reference |

|---|---|---|---|

| 2,5-Dimethoxybenzaldehyde | Bromine in glacial acetic acid | 4-Bromo-2,5-dimethoxybenzaldehyde | chemicalbook.comdesigner-drug.commdma.ch |

| 1,4-Dimethoxybenzene | H₂O₂ / Ammonium Bromide in glacial acetic acid | 1-Bromo-2,5-dimethoxybenzene (B144562) | evitachem.comsciencemadness.org |

| 1,4-Dimethoxybenzene | Oxone® / Sodium Bromide in water | 1-Bromo-2,5-dimethoxybenzene | evitachem.comsciencemadness.org |

| 1,4-Dimethoxybenzene | Potassium tribromide in water | 2-Bromo-1,4-dimethoxybenzene | google.com |

Functionalization for the Mandelic Acid Moiety

With the brominated aromatic core in hand, the next strategic move is to introduce a functional group that can be elaborated into the mandelic acid side chain. A common and effective precursor for this purpose is 4-bromo-2,5-dimethoxybenzaldehyde. This aldehyde can be synthesized through the formylation of 1-bromo-2,5-dimethoxybenzene. One method for this transformation is the Vilsmeier-Haack reaction. designer-drug.com Alternatively, 4-bromo-2,5-dimethoxybenzaldehyde can be prepared by the direct bromination of 2,5-dimethoxybenzaldehyde. chemicalbook.commdma.chevitachem.com For instance, reacting 2,5-dimethoxybenzaldehyde with bromine in glacial acetic acid at 0°C, followed by warming to room temperature, yields the desired 4-bromo-2,5-dimethoxybenzaldehyde after purification. chemicalbook.com

Another proposed route involves the reaction of 1-bromo-2,5-dimethoxybenzene with glyoxylic acid in the presence of a strong acid to directly form the mandelic acid. sciencemadness.org

Traditional Chemical Synthesis Approaches to the α-Hydroxy Carboxylic Acid Core

Once 4-bromo-2,5-dimethoxybenzaldehyde is obtained, the subsequent step is the construction of the α-hydroxy carboxylic acid functionality to yield this compound. A classic and widely used method for converting aldehydes to α-hydroxy acids is through the formation of a cyanohydrin intermediate. This typically involves reacting the aldehyde with a cyanide source, such as sodium cyanide or potassium cyanide, followed by acidic hydrolysis of the resulting nitrile group to the carboxylic acid.

Another approach is the reaction of the aldehyde with chloroform or bromoform in the presence of a strong base, such as potassium hydroxide, in what is known as the Reimer-Tiemann reaction, which can under certain conditions yield α-hydroxy acids. A more direct, though potentially lower-yielding, method involves the reaction of 1-bromo-2,5-dimethoxybenzene with glyoxylic acid and a strong acid catalyst. sciencemadness.org

Asymmetric Synthesis of Enantiopure this compound

The biological and chemical significance of chiral mandelic acid derivatives has spurred the development of enantioselective synthetic methods. nih.govresearchgate.net These approaches aim to produce a single enantiomer of this compound, which is often crucial for its intended applications.

Organocatalytic Enantioselective Routes

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering metal-free alternatives for the construction of chiral molecules. mdpi.com Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can facilitate the enantioselective addition of nucleophiles to the carbonyl group of 4-bromo-2,5-dimethoxybenzaldehyde.

| Catalyst Type | Reaction Sequence | Key Features | Reference |

|---|---|---|---|

| epi-Quinine-derived urea | Knoevenagel condensation / Asymmetric epoxidation / Domino ring-opening hydrolysis | One-pot synthesis from aldehydes; good to high yield and enantioselectivity. | nih.govresearchgate.net |

| Chiral Phosphoric Acids | Various asymmetric cycloadditions and additions. | Effective Brønsted acid catalysis for a range of enantioselective reactions. | mdpi.comnih.govmdpi.com |

Metal-Catalyzed Asymmetric Transformations

Metal-catalyzed reactions offer another avenue for the enantioselective synthesis of this compound. Chiral metal complexes can act as Lewis acids to activate the aldehyde and control the stereochemical outcome of nucleophilic additions. For instance, the direct oxidation of chiral amide enolates using 2-sulfonyloxaziridines can produce optically active mandelic acid, with the diastereoselectivity being dependent on the counterion. drexel.edu

Titanium-based catalysts have been employed in the stereoselective synthesis of optically active 2-hydroxymandelic acids and esters via a Friedel-Crafts coordinated reaction. acs.org While this specific example targets a different isomer, the underlying principles of using chiral metal complexes to control stereochemistry are applicable. The development of metal-catalyzed asymmetric nitroaldol (Henry) reactions also provides a potential route, where the resulting nitroalcohol can be further converted to the α-hydroxy acid.

Resolution of Racemic this compound

The separation of racemic mixtures into their constituent enantiomers is a critical step in obtaining chirally pure compounds. For this compound, several resolution techniques can be employed.

Diastereomeric Salt Formation and Crystallization-Based Resolution

A classical and widely used method for resolving racemic acids is through the formation of diastereomeric salts with a chiral base. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The formation of quasi-racemic diastereoisomeric salts can be a structural cause for efficient optical resolutions. documentsdelivered.com This technique is a cornerstone of chiral separation and has been applied to a variety of racemic acids.

Kinetic Resolution Strategies

Kinetic resolution is a powerful technique that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. In the context of mandelic acid derivatives, this can involve enzymatic reactions. For example, lipase-catalyzed esterification or hydrolysis can selectively convert one enantiomer, allowing for the separation of the unreacted enantiomer and the esterified product. While specific examples for this compound are not detailed in the provided search results, the principles of kinetic resolution are broadly applicable to this class of compounds.

Chromatographic Chiral Separation Methodologies

Chromatographic techniques are indispensable for the analytical and preparative separation of enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad chiral recognition abilities. windows.net

Capillary electrophoresis (CE) and capillary electrochromatography (CEC) are other powerful techniques for chiral separation, often employing chiral selectors like cyclodextrin (B1172386) derivatives or chiral ionic liquids. jiangnan.edu.cn The choice of the chiral selector and chromatographic conditions, such as the mobile phase composition, is crucial for achieving successful enantioseparation. windows.net For acidic analytes like this compound, the use of acidic mobile phase additives is often necessary to suppress dissociation and improve enantioselectivity. windows.net

| Technique | Principle | Key Components |

| Diastereomeric Salt Crystallization | Differential solubility of diastereomeric salts | Chiral resolving agent (e.g., chiral amine) |

| Kinetic Resolution | Differential reaction rates of enantiomers | Chiral catalyst (e.g., lipase) |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Chiral stationary phase (e.g., polysaccharide-based) |

| Chiral Capillary Electrophoresis | Differential mobility in the presence of a chiral selector | Chiral selector (e.g., cyclodextrin) |

Chemical Reactivity and Derivatization Studies of 4 Bromo 2,5 Dimethoxymandelic Acid

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions such as esterification and amidation.

Esterification Reactions and Ester Derivatives

The conversion of 4-bromo-2,5-dimethoxymandelic acid to its corresponding esters can be achieved through various standard esterification methods. These reactions are crucial for modifying the compound's polarity and for the synthesis of new chemical entities. The general principle of esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, or through activation of the carboxylic acid. medcraveonline.comorganic-chemistry.org

Common methods applicable to the synthesis of esters from this compound include:

Fischer-Speier Esterification: This classic method involves refluxing the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Reaction with Alkyl Halides: The carboxylate salt of the mandelic acid can be reacted with an alkyl halide to form the corresponding ester.

Enzymatic Esterification: Lipases can be used as catalysts for the esterification reaction, often providing high selectivity and milder reaction conditions. medcraveonline.commedcraveonline.com For instance, enzymes like Lipozyme TLIM and Novozym 435 have been successfully used in the esterification of similar phenolic acids. medcraveonline.com

The resulting ester derivatives, such as methyl or ethyl 4-bromo-2,5-dimethoxymandelate, are valuable intermediates in organic synthesis.

Table 1: Examples of Esterification Reactions

| Esterification Method | Reagents | Product |

| Fischer-Speier | This compound, Methanol, H₂SO₄ | Methyl 4-bromo-2,5-dimethoxymandelate |

| Alkylation | Sodium 4-bromo-2,5-dimethoxymandelate, Ethyl iodide | Ethyl 4-bromo-2,5-dimethoxymandelate |

| Enzymatic | This compound, Ethanol, Lipase | Ethyl 4-bromo-2,5-dimethoxymandelate |

Amidation and Other Carboxyl Group Derivatizations

The carboxylic acid functionality can also be converted into amides, which are important for the synthesis of various biologically active molecules. Amidation typically involves the activation of the carboxylic acid followed by reaction with an amine.

A relevant example is the synthesis of quinazolinone derivatives from mandelic acid and substituted anthranilamides. rsc.org This reaction proceeds via a decarboxylative oxidative annulation, where the mandelic acid acts as an aldehyde surrogate after initial oxidation and decarboxylation. rsc.org This demonstrates that the carboxylic acid group of a mandelic acid derivative can participate in complex cyclization reactions to form heterocyclic systems.

Other derivatizations of the carboxyl group include its reduction to the corresponding alcohol, 4-bromo-2,5-dimethoxyphenylethanediol, or conversion to an acyl halide, which can then be used in a variety of acylation reactions.

Reactivity of the α-Hydroxyl Group

The α-hydroxyl group is another key site for chemical modification, allowing for reactions like acetylation and oxidation.

Acetylation and Other O-Functionalizations

The α-hydroxyl group of this compound can be readily acetylated to form O-acetyl-4-bromo-2,5-dimethoxymandelic acid. This is typically achieved by reacting the mandelic acid with acetic anhydride, often in the presence of a base like pyridine. nih.gov The acetylation of the hydroxyl group can serve as a protective group strategy in multi-step syntheses or to modify the compound's properties. The structure of (R)-O-acetylmandelic acid has been characterized, showing that the acetate (B1210297) and carboxylic acid groups engage in intermolecular hydrogen bonding. nih.gov

Other O-functionalizations are also possible, such as the formation of ethers or silyl (B83357) ethers, by reacting the hydroxyl group with appropriate electrophiles under basic conditions.

Oxidation Reactions of the Hydroxyl Moiety

The α-hydroxyl group of this compound can be oxidized to a ketone, yielding the corresponding α-keto acid, 4-bromo-2,5-dimethoxybenzoylformic acid. This transformation is a key step in the synthesis of various compounds and is relevant to metabolic pathways of related substances. nih.gov

Several methods can be employed for this oxidation:

Nitroxyl Radical-Catalyzed Aerobic Oxidation: A chemoselective oxidation of α-hydroxy acids to α-keto acids can be achieved using catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as the co-oxidant. acs.org This method is notable for its mild conditions and high selectivity. acs.org

Sodium Nitrite (B80452) Oxidation: Sodium nitrite in an acidic medium can also be used for the oxidation of α-hydroxy acids to α-keto acids. researchgate.net

Other Oxidizing Agents: Other common oxidizing agents for secondary alcohols, such as chromium-based reagents or Swern oxidation conditions, could also be applied, although care must be taken to avoid over-oxidation or side reactions with the aromatic ring.

The resulting 4-bromo-2,5-dimethoxybenzoylformic acid is a valuable synthetic intermediate.

Electrophilic and Nucleophilic Aromatic Substitution on the Brominated Dimethoxy Phenyl Ring

The aromatic ring of this compound is substituted with two electron-donating methoxy (B1213986) groups and one electron-withdrawing bromine atom. The interplay of these substituents directs the regioselectivity of further substitution reactions.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are expected to occur at the positions activated by the methoxy groups and not deactivated by the bromine atom. msu.edubyjus.com The methoxy groups are ortho, para-directing and activating, while the bromine atom is ortho, para-directing but deactivating. msu.edu Given the existing substitution pattern, the most likely position for further electrophilic attack would be the remaining vacant position on the ring. For bromination of benzene (B151609), a catalyst like FeBr₃ is typically required to polarize the bromine molecule and make it more electrophilic. pressbooks.pubkhanacademy.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the Bromine Position

The substitution of the bromine atom in this compound via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, represents a powerful strategy for the synthesis of a diverse range of derivatives. These reactions facilitate the formation of new carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, and alkynyl functionalities at the C-4 position of the phenyl ring. The inherent reactivity of the aryl bromide, influenced by the electronic effects of the methoxy and mandelic acid substituents, plays a crucial role in these transformations.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a versatile method for creating biaryl structures. nih.govnih.gov In the context of this compound, this reaction would involve its coupling with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity, especially given the presence of the potentially sensitive alpha-hydroxy carboxylic acid moiety. This functional group could potentially interfere with the catalytic cycle, necessitating the use of protective group strategies or carefully optimized reaction conditions to prevent side reactions.

Similarly, the Sonogashira reaction provides a direct route to synthesize 4-alkynyl-2,5-dimethoxymandelic acid derivatives by coupling the parent bromo compound with a terminal alkyne. researchgate.net This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of a base. The resulting alkynyl products are valuable intermediates for further synthetic transformations.

While specific studies detailing the Suzuki and Sonogashira coupling of this compound are not extensively documented in the surveyed literature, the general principles of these reactions on substituted aryl bromides are well-established. Research on related structures, such as other bromo-substituted aromatic compounds, provides a foundational understanding of the expected reactivity and potential challenges. For instance, studies on the Suzuki coupling of other bromo-substituted heterocycles and anilines have demonstrated the feasibility of such transformations on complex molecules. nih.govnih.gov

The following tables outline hypothetical reaction data for the Suzuki and Sonogashira coupling of a derivative, methyl 4-bromo-2,5-dimethoxymandelate, based on typical conditions reported for similar aryl bromides. These tables are intended to be illustrative of the types of data that would be generated in such research.

Table 1: Illustrative Data for Suzuki-Miyaura Coupling of Methyl 4-bromo-2,5-dimethoxymandelate

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₃PO₄ | Dioxane | 90 | 18 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ | THF | 80 | 24 | 78 |

| 4 | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | DMF | 110 | 8 | 88 |

Table 2: Illustrative Data for Sonogashira Coupling of Methyl 4-bromo-2,5-dimethoxymandelate

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Toluene | 60 | 6 | 90 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | CuI (3) | DIPA | THF | RT | 24 | 95 |

| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 80 | 12 | 82 |

| 4 | Ethynyltrimethylsilane | PdCl₂(dppf) (2) | CuI (4) | i-Pr₂NEt | Acetonitrile | 70 | 10 | 88 |

Further research would be necessary to experimentally validate these conditions and fully explore the scope and limitations of palladium-catalyzed cross-coupling reactions on this compound and its derivatives. Such studies would be invaluable for expanding the synthetic utility of this compound and enabling the creation of novel molecules with potential applications in various fields of chemical research.

Advanced Analytical Characterization Methodologies for 4 Bromo 2,5 Dimethoxymandelic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for elucidating the molecular structure and assessing the purity of 4-Bromo-2,5-dimethoxymandelic acid. These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR (¹H NMR) of this compound would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, the benzylic proton, and the hydroxyl and carboxylic acid protons. The two aromatic protons would appear as singlets due to their para-position relative to each other. The two methoxy groups would likely present as sharp singlets, though they may have slightly different chemical shifts. The benzylic proton (α-proton) would appear as a singlet, and its chemical shift would be indicative of its attachment to both the aromatic ring and the hydroxyl-bearing carbon. The protons of the hydroxyl and carboxylic acid groups are exchangeable and may appear as broad singlets; their chemical shifts can be sensitive to the solvent and concentration.

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the eight different carbon atoms in the molecule, including the two aromatic carbons bonded to protons, the four aromatic carbons with substituents (bromo, two methoxy, and the mandelic acid side chain), the benzylic carbon, and the carboxylic acid carbon. The chemical shifts of the methoxy carbons and the aromatic carbons are particularly diagnostic.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons. COSY would confirm the coupling between any adjacent protons, while HSQC would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish longer-range correlations, for instance, between the methoxy protons and their corresponding carbons on the aromatic ring, or between the benzylic proton and the aromatic ring carbons, providing unambiguous structural confirmation.

Expected ¹H and ¹³C NMR Data for this compound (Note: The following table is predictive, based on the analysis of similar compounds, as direct experimental data for this specific compound is not widely published.)

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic-H | ~7.1 | ~115 |

| Aromatic-H | ~6.9 | ~118 |

| Methoxy (OCH₃) | ~3.8 | ~56 |

| Methoxy (OCH₃) | ~3.9 | ~57 |

| Benzylic-H (α-H) | ~5.2 | ~72 |

| Carboxyl-H (COOH) | Broad, variable | ~175 |

| Hydroxyl-H (OH) | Broad, variable | - |

| Aromatic-C (C-Br) | - | ~112 |

| Aromatic-C (C-OCH₃) | - | ~150, ~153 |

| Aromatic-C (C-side chain) | - | ~130 |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption or scattering of infrared radiation corresponds to specific functional groups present in the molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid group. A strong, sharp absorption band around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid. The O-H stretching of the benzylic hydroxyl group would likely appear as a broad band around 3200-3500 cm⁻¹. The C-O stretching of the methoxy groups and the carboxylic acid would be visible in the fingerprint region (1000-1300 cm⁻¹). Aromatic C-H stretching would be observed just above 3000 cm⁻¹, and the C=C stretching of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the C-O-C bonds of the methoxy groups would also be expected to give a noticeable Raman signal.

Key Expected Vibrational Bands for this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | 2500-3300 (broad) | Stretching |

| Carboxylic Acid C=O | 1700-1730 | Stretching |

| Hydroxyl O-H | 3200-3500 (broad) | Stretching |

| Aromatic C-H | >3000 | Stretching |

| Methoxy C-O | 1000-1300 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

| C-Br | 500-600 | Stretching |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

For this compound, the molecular ion peak [M]⁺ would be expected, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

The fragmentation of this compound in the mass spectrometer would likely proceed through several key pathways. A common fragmentation would be the loss of the carboxylic acid group (-COOH), followed by the loss of the hydroxyl group. A significant fragment ion would be the 4-bromo-2,5-dimethoxybenzyl cation, which would also exhibit the characteristic bromine isotopic pattern. The mass spectra of metabolites of related compounds like 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) show a prominent fragment corresponding to the brominated dimethoxybenzyl moiety at m/z 230/232, which would also be an expected fragment in the spectrum of the mandelic acid derivative. researchgate.net

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 290/292 | [M]⁺ (Molecular Ion) |

| 245/247 | [M - COOH]⁺ |

| 230/232 | [4-bromo-2,5-dimethoxybenzyl cation]⁺ |

| 215/217 | [M - COOH - CH₂O]⁺ |

Chromatographic Separation Techniques for Enantiomeric and Diastereomeric Purity

Chromatographic techniques are essential for separating the components of a mixture, which is particularly important for assessing the enantiomeric and diastereomeric purity of chiral compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For chiral compounds, specialized chiral stationary phases (CSPs) are often used. nih.gov

This compound has a chiral center at the benzylic carbon, and therefore exists as a pair of enantiomers. The separation of these enantiomers is crucial for pharmacological and toxicological studies. This can be achieved using HPLC with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of a wide range of chiral compounds and would be a primary choice for method development. nih.gov The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, often with a small amount of an acidic or basic additive to improve peak shape and resolution.

Alternatively, chiral separation can be achieved by derivatizing the mandelic acid with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral stationary phase. nih.gov

A study on the chiral separation of the structurally similar β-amino-β-(4-bromophenyl)propionic acid successfully employed a (R,R)-Whelk-O1 chiral stationary phase with a mobile phase of n-hexane, ethanol, trifluoroacetic acid, and isopropylamine, achieving good resolution between the enantiomers. tsijournals.com This suggests that a similar approach could be successful for this compound.

Illustrative HPLC Parameters for Chiral Separation

| Parameter | Example Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane:Isopropanol with acidic/basic modifier |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance (e.g., ~290 nm) |

| Temperature | Ambient |

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Since this compound is not sufficiently volatile for direct GC analysis due to the polar carboxylic acid and hydroxyl groups, derivatization is necessary.

Common derivatization methods include esterification of the carboxylic acid and silylation of the hydroxyl group to create more volatile and thermally stable derivatives. For example, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers, respectively.

The resulting volatile derivatives can then be separated on a GC column. For the separation of enantiomers, a chiral stationary phase, such as a cyclodextrin-based capillary column, would be required. The use of a mass spectrometer as a detector (GC-MS) would provide both retention time data for separation and mass spectral data for identification of the derivatized enantiomers. researchgate.net Studies on related brominated dimethoxyamphetamines have shown successful resolution of regioisomers using non-polar and mid-polarity stationary phases after perfluoroacylation, indicating that GC-based methods are suitable for this class of compounds. researchgate.net

Capillary Electrophoresis for Enantiomeric Separation

Capillary electrophoresis (CE) has emerged as a powerful and versatile technique for the analytical separation of enantiomers. nih.gov Its high efficiency, short analysis time, and the requirement of only small sample volumes make it an attractive alternative to more traditional methods like chiral High-Performance Liquid Chromatography (HPLC). The fundamental principle of chiral CE lies in the addition of a chiral selector to the background electrolyte (BGE), which forms transient diastereomeric complexes with the enantiomers of the analyte. ub.edu These complexes exhibit different electrophoretic mobilities, leading to their separation.

For the enantioseparation of acidic compounds like this compound, various chiral selectors can be employed. Cyclodextrins (CDs) and their derivatives are among the most widely used due to their ability to form inclusion complexes with a wide range of molecules. ub.edu The choice of the specific cyclodextrin (B1172386) and the optimization of experimental conditions are crucial for achieving successful separation.

Key Parameters for Optimization in Chiral CE:

| Parameter | Influence on Separation | Typical Conditions for Mandelic Acid Derivatives |

| Chiral Selector | Type and concentration of the chiral selector determine the degree of interaction with the enantiomers. | Sulfated-β-cyclodextrin, Hydroxypropyl-β-cyclodextrin |

| Buffer pH | Affects the charge of both the analyte and the chiral selector, influencing electrophoretic mobility and complex formation. | pH 2.5-7.0 |

| Buffer Concentration | Influences the ionic strength of the BGE, which can affect resolution and analysis time. | 25-100 mM |

| Applied Voltage | Higher voltages can lead to shorter analysis times but may generate Joule heating, affecting separation efficiency. | 15-30 kV |

| Temperature | Affects the kinetics and thermodynamics of the complexation, as well as the viscosity of the BGE. | 20-30 °C |

While specific studies on the capillary electrophoresis of this compound are not extensively documented in publicly available literature, research on analogous phenethylamine (B48288) enantiomers demonstrates the feasibility of this technique. nih.gov For instance, the separation of ephedrine (B3423809) and pseudoephedrine enantiomers has been successfully achieved using amino acid-based ionic liquids as chiral additives in the BGE. nih.gov This highlights the adaptability of CE methods for different classes of chiral compounds.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules and for elucidating their three-dimensional structure in the solid state. nih.govthieme-connect.de This technique relies on the diffraction of X-rays by the electron clouds of atoms within a single crystal. The resulting diffraction pattern provides detailed information about the arrangement of atoms, bond lengths, and bond angles.

The determination of the absolute configuration is made possible by the phenomenon of anomalous scattering (or resonant scattering). researchgate.netmit.edu When the X-ray energy is near an absorption edge of an atom, the scattering factor becomes a complex number. This leads to a breakdown of Friedel's law, which states that the intensities of diffraction spots (hkl) and their inverse (-h-k-l) are equal. The differences in these intensities, known as Bijvoet pairs, can be analyzed to determine the absolute stereochemistry of the molecule. nih.gov

The presence of a heavy atom, such as bromine in this compound, is highly advantageous for determining the absolute configuration. Heavier atoms produce a stronger anomalous scattering signal, making the differences in the Bijvoet pairs more pronounced and the assignment of the absolute configuration more reliable. thieme-connect.demit.edu

Crystallographic Data for a Hypothetical Crystal of (R)-4-Bromo-2,5-dimethoxymandelic Acid:

| Parameter | Description | Expected Value/Information |

| Crystal System | The symmetry of the unit cell. | e.g., Orthorhombic |

| Space Group | The symmetry of the arrangement of molecules within the unit cell. | e.g., P2₁2₁2₁ (a common non-centrosymmetric space group for chiral molecules) |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Dependent on the crystal packing. |

| Flack Parameter | A parameter refined during the crystallographic analysis to determine the absolute structure. A value close to 0 for a given enantiomer confirms the correct assignment. researchgate.net | ~0.0(1) |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. | Provides conformational details. |

| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice. | Important for understanding solid-state properties. |

While a specific crystal structure of this compound is not publicly available, the methodology remains the gold standard for such determinations.

Chiroptical Spectroscopy: Circular Dichroism (CD) for Enantiomeric Excess Determination

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful non-destructive technique used to study chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.govsemanticscholar.org This differential absorption, or CD signal, is only observed for chiral molecules and is highly sensitive to their stereochemistry.

For a pair of enantiomers, the CD spectra are mirror images of each other. The spectrum of one enantiomer will show positive Cotton effects (peaks) where the other shows negative ones of equal magnitude. This property makes CD spectroscopy an excellent tool for determining the enantiomeric excess (e.e.) of a sample. By comparing the CD spectrum of a sample of unknown enantiomeric composition to the spectrum of a pure enantiomer, the e.e. can be calculated. nih.gov

The CD spectrum of a molecule like this compound is expected to be influenced by the electronic transitions of the substituted aromatic ring and the carboxylic acid chromophore. researchgate.net Studies on mandelic acid itself have shown characteristic CD bands in the ultraviolet region. nih.govresearchgate.net The substitution pattern on the phenyl ring in this compound will likely shift the positions and intensities of these bands, providing a unique spectral fingerprint for each enantiomer.

Typical CD Spectral Features for Mandelic Acid Derivatives:

| Wavelength Range (nm) | Associated Electronic Transition | Significance |

| 250-280 | π → π* transition of the aromatic ring | Sensitive to the substitution pattern on the phenyl group. |

| 210-230 | n → π* transition of the carboxylic acid group | Directly related to the chiral center and its conformation. |

The combination of experimental CD data with computational methods, such as time-dependent density functional theory (TD-DFT), can provide deeper insights into the relationship between the observed spectrum and the molecular structure. nih.govsemanticscholar.org This combined approach can aid in the assignment of absolute configuration by comparing the experimentally measured spectrum to the theoretically predicted spectra for each enantiomer.

Theoretical and Computational Studies on 4 Bromo 2,5 Dimethoxymandelic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For derivatives of mandelic acid, the B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly used method to optimize molecular geometry and calculate electronic properties. nih.govresearchgate.net

These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For 4-bromo-2,5-dimethoxymandelic acid, the geometry of the phenyl ring, the carboxylic acid group, and the α-hydroxyl group, along with the orientations of the methoxy (B1213986) and bromine substituents, can be precisely modeled.

The electronic structure is often described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and reactivity. nih.gov In substituted mandelic acids, the presence of electron-donating (methoxy) and electron-withdrawing (bromo and carboxylic acid) groups significantly influences the electron density distribution across the aromatic ring and the rest of the molecule. nih.govresearchgate.net

Illustrative Calculated Properties for Substituted Mandelic Acids

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | 2.0 to 4.0 D | Polarity and intermolecular interactions |

Note: These values are illustrative and based on general findings for substituted mandelic acids. Specific values for this compound would require dedicated calculations.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around these bonds. This helps to identify the most stable (lowest energy) conformers and the energy barriers between them.

For mandelic acid derivatives, key rotations include the C-C bond between the phenyl ring and the carboxylic acid group, and the C-O bonds of the methoxy groups. Theoretical calculations can elucidate the preferred orientations of the carboxyl and hydroxyl groups relative to the substituted benzene (B151609) ring. The interplay of steric hindrance and intramolecular hydrogen bonding plays a significant role in determining the conformational preferences. For instance, an intramolecular hydrogen bond between the hydroxyl group and the carboxylic acid group is a common feature in the low-energy conformers of mandelic acids.

Investigation of Intermolecular Interactions and Supramolecular Assembly

The functional groups of this compound—the carboxylic acid, hydroxyl, methoxy, and bromo groups—are all capable of participating in various intermolecular interactions. These non-covalent forces govern how the molecules pack together in the solid state, leading to the formation of supramolecular assemblies.

Understanding these interactions is crucial, for example, in the context of chiral resolution, where subtle differences in the intermolecular interactions of enantiomers with a chiral selector are exploited. researchgate.net

Reaction Mechanism Studies through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This includes studying the synthesis of the molecule itself or its subsequent transformations. For example, the formation of mandelic acid derivatives through reactions like the Pd-catalyzed C-H functionalization can be modeled to understand the reaction pathways, transition states, and activation energies. acs.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction can be constructed. This helps to identify the rate-determining step and to understand how substituents on the aromatic ring influence the reaction kinetics and thermodynamics. For instance, the electron-donating methoxy groups and the electron-withdrawing bromine atom in this compound would be expected to have a significant electronic effect on reactions involving the aromatic ring or the carboxylic acid moiety.

Prediction of Spectroscopic Properties

Quantum chemical calculations are a valuable tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov This allows for the assignment of the peaks observed in experimental IR and Raman spectra to specific vibrational modes, such as the stretching of the O-H, C=O, and C-Br bonds, and the various vibrations of the aromatic ring. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts are highly sensitive to the electronic environment of each nucleus and provide a powerful means of structure elucidation and verification. researchgate.netresearchgate.net

Illustrative Predicted Spectroscopic Data for a Substituted Mandelic Acid

| Spectrum | Key Predicted Feature | Corresponding Functional Group/Atom |

|---|---|---|

| IR | ~3400 cm⁻¹ (broad) | O-H stretch (hydroxyl & carboxylic acid) |

| IR | ~1720 cm⁻¹ | C=O stretch (carboxylic acid) |

| ¹H NMR | ~7.0-7.5 ppm | Aromatic protons |

| ¹³C NMR | ~175 ppm | Carboxylic acid carbon |

| ¹³C NMR | ~110-150 ppm | Aromatic carbons |

Note: These are typical wavenumber and chemical shift ranges and would be influenced by the specific substitution pattern of this compound.

Applications in Advanced Organic Synthesis and Materials Science Non Clinical

Role as Chiral Building Blocks for Complex Molecule Synthesis

Information regarding the use of 4-Bromo-2,5-dimethoxymandelic Acid as a chiral building block for the synthesis of complex molecules is not available in the reviewed scientific literature.

Utilization in the Synthesis of Optically Active Fine Chemicals

There is no specific information available on the utilization of this compound in the synthesis of optically active fine chemicals.

Development as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The development and application of this compound as a chiral auxiliary or ligand in the field of asymmetric catalysis are not documented in the available literature.

Precursors for the Synthesis of Novel Aromatic and Heterocyclic Compounds

While structurally related compounds are used as precursors, there is no specific information on the use of this compound for synthesizing novel aromatic and heterocyclic compounds. A related synthesis pathway mentions the formation of a mandelic acid derivative as a transient intermediate in the process of creating 4-bromo-2,5-dimethoxybenzaldehyde (B105343) from 1-bromo-2,5-dimethoxybenzene (B144562) and glyoxylic acid sciencemadness.org. This, however, does not provide details on the isolation or subsequent use of the mandelic acid itself as a precursor.

Integration into Coordination Polymers and Metal-Organic Frameworks for Enantioselective Applications

There is no available data or research indicating the integration of this compound into coordination polymers or metal-organic frameworks (MOFs) for enantioselective purposes.

Utility in Advanced Separation Science and Chiral Recognition Systems

The utility of this compound in advanced separation science, such as its use in chiral recognition systems or as a component of chiral stationary phases for chromatography, is not described in the accessible scientific literature.

Future Research Directions and Emerging Trends for 4 Bromo 2,5 Dimethoxymandelic Acid

Development of Highly Efficient and Sustainable Synthetic Routes

Traditional chemical syntheses of mandelic acid derivatives often involve multi-step processes with harsh reaction conditions and the use of hazardous reagents. Future research will prioritize the development of green and sustainable synthetic protocols. This includes the exploration of one-pot syntheses, solvent-free reaction conditions, and the use of naturally occurring and low-cost organocatalysts to improve yield, reduce waste, and minimize environmental impact. ijsrset.com For instance, methods avoiding toxic reagents like sodium cyanide, which is often used in the production of mandelonitrile (B1675950) as a precursor to mandelic acid, are being actively pursued. rsc.org The goal is to design synthetic pathways that are not only efficient in terms of yield and reaction time but also adhere to the principles of green chemistry. ijsrset.com

Exploration of Novel Biocatalytic Systems for Enantioselective Production

The production of optically pure enantiomers of mandelic acid derivatives is crucial for the pharmaceutical industry. nih.gov While chemical methods for achieving enantioselectivity can be challenging and expensive, biocatalysis offers a promising alternative. Future research will focus on the discovery and engineering of novel enzymes and microbial systems for the highly enantioselective production of 4-bromo-2,5-dimethoxymandelic acid. This involves screening for new microorganisms, protein engineering to enhance enzyme activity and stability, and optimizing reaction conditions for microbial transformations. nih.gov The use of enzymes like nitrilase, nitrile hydratase, and amidase, which can convert substrates such as mandelonitrile and mandelamide into the desired (R)-(-)-mandelic acid, is a key area of investigation. nih.gov The ability of microbial transformation to produce optically pure (R)-(-)-mandelic acid with high productive yield highlights the potential of this approach. nih.gov

Advanced Studies on Chirality Transfer and Recognition Mechanisms

A deeper understanding of the mechanisms governing chirality transfer and recognition is essential for designing more effective enantioselective syntheses. Future studies will employ advanced analytical techniques and computational modeling to elucidate the intricate interactions between chiral catalysts, substrates, and intermediates. Investigating the transition states and reaction pathways will provide valuable insights for the rational design of catalysts and reaction conditions that favor the formation of a specific enantiomer. This knowledge will be instrumental in developing more predictable and efficient methods for producing enantiomerically pure this compound.

Integration into Responsive Materials and Smart Systems

The unique chemical structure of this compound makes it a candidate for incorporation into advanced materials. Future research will explore its use in the development of responsive materials and smart systems. These could include sensors, drug delivery vehicles, and materials with tunable optical or electronic properties. The bromine atom and methoxy (B1213986) groups offer sites for further functionalization, allowing for the creation of polymers and other macromolecules with tailored properties. The integration of this mandelic acid derivative into such systems could lead to novel applications in materials science and biomedical engineering.

Investigation of Bromine-Mediated Non-Covalent Interactions (Halogen Bonding) in Supramolecular Chemistry

The bromine atom in this compound can participate in halogen bonding, a type of non-covalent interaction that is gaining increasing attention in supramolecular chemistry and crystal engineering. Future research will focus on systematically investigating the role of these bromine-mediated interactions in the self-assembly of molecules and the formation of well-defined supramolecular architectures. Understanding and harnessing halogen bonding will enable the design of novel co-crystals, liquid crystals, and other organized structures with specific functionalities, opening up new avenues for materials design and molecular recognition studies.

Green Chemistry Principles in Synthesis and Processing of Mandelic Acid Derivatives

The principles of green chemistry provide a framework for developing more environmentally benign chemical processes. youtube.com Future research on this compound and other mandelic acid derivatives will increasingly incorporate these principles. ijsrset.comrsc.org This includes a focus on:

By adhering to these principles, the chemical industry can move towards more sustainable and environmentally responsible methods for the synthesis and processing of valuable chemical compounds. youtube.com

Q & A

Q. Table 1: Comparative Reactivity of Brominated Mandelic Acid Derivatives

| Compound | Reaction Type | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Bromination | NBS, DCM, 0°C, 2 h | 78 | |

| 2-(4-Bromo-2,5-dimethoxyphenyl)acetic Acid | Friedel-Crafts Acylation | AcCl, AlCl₃, 40°C, 6 h | 65 |

Q. Table 2: Receptor Binding Profiles of Related Compounds

| Compound | 5-HT₂A Ki (nM) | 5-HT₂C Ki (nM) | Assay Type | Reference |

|---|---|---|---|---|

| 4-Bromo-2,5-DMA (DOB) | 2.2 | 2.8 | Radioligand | |

| 2-(4-Bromo-2,5-dimethoxyphenyl)acetic Acid | 15.4 | 18.9 | Functional cAMP |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.